5-(5-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-furyl)-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is part of a broader class of chemicals that are synthesized through complex chemical reactions involving multiple steps, including ring opening and closure, amidation, and condensation processes. These compounds are studied for their potential applications in various fields, including pharmacology and materials science due to their unique structural and chemical properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that start from basic precursors to form more complex structures. For instance, the synthesis of similar benzofuran and tetrazole derivatives involves ring opening followed by ring closure reactions, showcasing the complexity and precision required in chemical synthesis processes (Halim & Ibrahim, 2022).
Molecular Structure Analysis
Molecular structure analysis of such compounds often utilizes X-ray crystallography, NMR, IR spectroscopy, and DFT calculations to establish the geometry, bond lengths, angles, and overall molecular conformation. The structure is crucial for understanding the compound's reactivity and interaction with other molecules (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include nucleophilic attacks, electrophilic additions, and various substitution reactions. Their reactivity is often explored through computational and experimental methods to predict and verify reaction pathways and products (Fischer et al., 2013).
Physical Properties Analysis
The physical properties such as melting points, boiling points, solubility, and crystalline structure are determined through experimental measurements. These properties are essential for the compound's application in material science and pharmaceuticals (Cao et al., 2006).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are analyzed through both theoretical and experimental approaches. Understanding these properties is vital for predicting the compound's behavior in chemical reactions and its potential applications (Vessally et al., 2013).
Future Directions
The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials. If it were a potential ligand for metal ions, future research might focus on exploring its coordination chemistry .
properties
IUPAC Name |
5-[5-[(5-aminotetrazol-1-yl)iminomethyl]furan-2-yl]-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O3/c15-14-17-18-19-20(14)16-6-10-2-4-12(23-10)8-1-3-11-9(5-8)7-22-13(11)21/h1-6H,7H2,(H2,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTTYQKDBVCNDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C3=CC=C(O3)C=NN4C(=NN=N4)N)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.